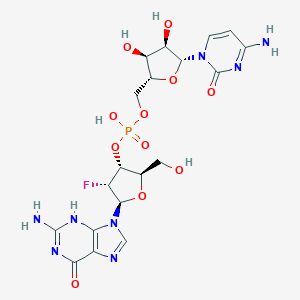

2'-Fluoroguanylyl-(3'-5')-Phosphocytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-Fluoroguanylyl-(3'-5')-Phosphocytidine, also known as 2'-F-3'-5'-CpG, is a synthetic nucleotide that has gained significant attention in the field of immunology due to its ability to activate the immune system.

Wissenschaftliche Forschungsanwendungen

2'-F-3'-5'-CpG has been extensively studied for its ability to activate the immune system. It is a potent agonist of Toll-like receptor 9 (TLR9), a receptor that recognizes bacterial and viral DNA. Activation of TLR9 leads to the production of cytokines and chemokines, which in turn activate immune cells such as dendritic cells, B cells, and T cells. 2'-F-3'-5'-CpG has been shown to enhance the immune response to vaccines, promote tumor regression, and improve the outcome of infectious diseases.

Wirkmechanismus

The mechanism of action of 2'-F-3'-5'-CpG involves the activation of TLR9. Upon binding to TLR9, 2'-F-3'-5'-CpG induces a conformational change in the receptor, which leads to the recruitment of adaptor proteins and the activation of downstream signaling pathways. This results in the activation of transcription factors such as NF-κB and IRF7, which induce the expression of cytokines and chemokines.

Biochemical and Physiological Effects:

Activation of TLR9 by 2'-F-3'-5'-CpG leads to the production of cytokines and chemokines, which have various biochemical and physiological effects. Cytokines such as interferon-α and interleukin-12 promote the activation of immune cells and enhance their effector functions. Chemokines such as CCL19 and CCL21 promote the migration of immune cells to lymphoid organs, where they can interact with other immune cells and initiate an immune response. In addition, 2'-F-3'-5'-CpG can induce the maturation of dendritic cells, which are essential for the initiation of an immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2'-F-3'-5'-CpG is its potency and specificity for TLR9. This allows for the activation of the immune system without the need for live pathogens or adjuvants. However, the use of 2'-F-3'-5'-CpG in lab experiments requires careful consideration of the dosage and timing of administration, as well as the potential for off-target effects. In addition, the cost of synthetic nucleotides can be a limiting factor for some research groups.

Zukünftige Richtungen

The potential applications of 2'-F-3'-5'-CpG in immunotherapy and vaccine development are vast. Future research could focus on the optimization of the synthesis method to improve the yield and purity of the product. In addition, the development of novel delivery methods could improve the efficacy and safety of 2'-F-3'-5'-CpG. Finally, the identification of biomarkers that predict the response to 2'-F-3'-5'-CpG could improve patient selection and treatment outcomes.

Synthesemethoden

The synthesis of 2'-F-3'-5'-CpG is a complex process that involves multiple steps. The starting material is guanosine, which is converted to 2'-F-guanosine through a fluorination reaction. The 3'-5' phosphodiester bond is then formed between 2'-F-guanosine and cytidine using a phosphoramidite coupling reaction. The resulting product is then deprotected to obtain 2'-F-3'-5'-CpG. This synthetic nucleotide is commercially available from various sources.

Eigenschaften

CAS-Nummer |

138853-61-9 |

|---|---|

Produktname |

2'-Fluoroguanylyl-(3'-5')-Phosphocytidine |

Molekularformel |

C19H24FN8O11P |

Molekulargewicht |

590.4 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C19H24FN8O11P/c20-9-13(6(3-29)37-16(9)28-5-23-10-14(28)25-18(22)26-15(10)32)39-40(34,35)36-4-7-11(30)12(31)17(38-7)27-2-1-8(21)24-19(27)33/h1-2,5-7,9,11-13,16-17,29-31H,3-4H2,(H,34,35)(H2,21,24,33)(H3,22,25,26,32)/t6-,7-,9-,11-,12-,13-,16-,17-/m1/s1 |

InChI-Schlüssel |

ZSBUMMSBXYRQAK-FOJQSULLSA-N |

Isomerische SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3F)N4C=NC5=C4NC(=NC5=O)N)CO)O)O |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3F)N4C=NC5=C4NC(=NC5=O)N)CO)O)O |

Synonyme |

2'-deoxy-2'-fluoroguanylyl-3',5'-cytidine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]propan-1-ol](/img/structure/B144184.png)

![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)